molecular formula C12H16BrNO4S B5180965 ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate

ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B5180965
M. Wt: 350.23 g/mol
InChI Key: ZOVBLEHVKOUATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is a chemical compound that belongs to the class of glycine derivatives. It is a white crystalline powder that is used in scientific research for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is not well understood. However, it is believed to act as a nucleophile and react with electrophilic groups in enzymes and other biological molecules. This can lead to the inhibition of enzyme activity and other biochemical processes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have antioxidant activity and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate in lab experiments is its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This can be useful in studying the role of these enzymes in various biological processes. However, one limitation is that the compound can be difficult to synthesize and isolate in pure form.

Future Directions

There are several future directions for research involving Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate. One direction is to investigate its potential therapeutic applications in the treatment of Alzheimer's disease. Another direction is to study its antioxidant activity and its potential to protect against oxidative stress. Additionally, it may be useful to investigate its potential as a starting material for the synthesis of other compounds with biological activity.

Synthesis Methods

The synthesis of Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate involves the reaction of glycine ethyl ester with 4-bromo-3-methylbenzoyl chloride and methylsulfonyl chloride in the presence of a base. The reaction takes place in a solvent such as tetrahydrofuran or dichloromethane. The product is obtained by precipitation with a non-polar solvent such as diethyl ether.

Scientific Research Applications

Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate has various scientific research applications. It is used in the synthesis of other compounds that have biological activity. It is also used as a starting material for the synthesis of inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Inhibitors of these enzymes have potential therapeutic applications in the treatment of Alzheimer's disease.

Properties

IUPAC Name

ethyl 2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-4-18-12(15)8-14(19(3,16)17)10-5-6-11(13)9(2)7-10/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVBLEHVKOUATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC(=C(C=C1)Br)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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